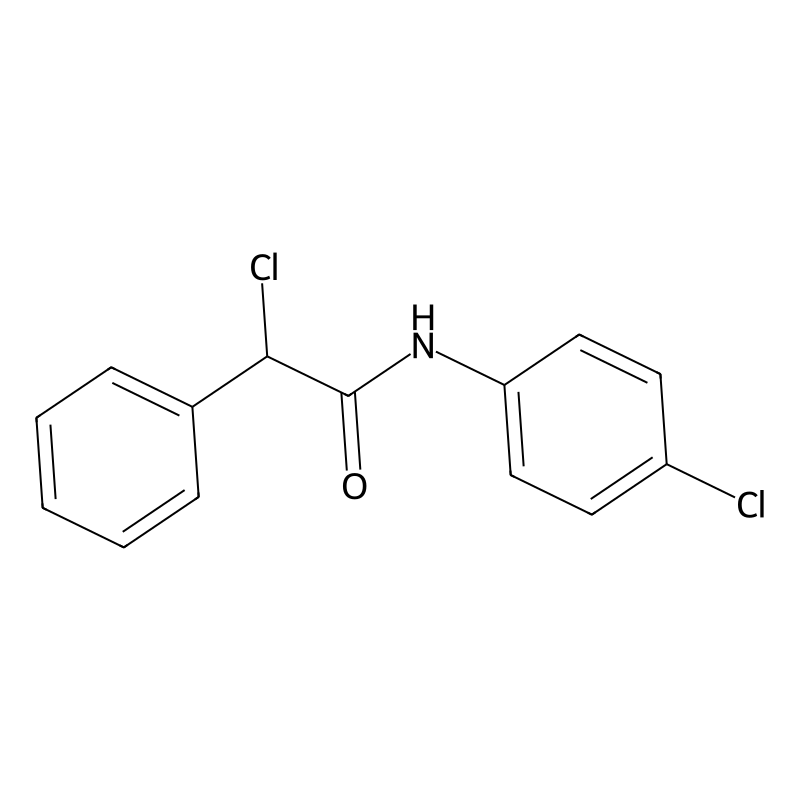

2-chloro-N-(4-chlorophenyl)-2-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Synthesis:

One research paper describes 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (a closely related molecule) as an intermediate in the synthesis of certain anxiolytic, anticonvulsant, and sedative drugs []. The study highlights its role as a precursor for the synthesis of diazepam and other benzodiazepines, a class of medications commonly used to treat anxiety and seizures [].

Structural Similarities:

The presence of a chloro-substituted acetamide group suggests potential for further investigation into its biological activity. Similar functional groups exist in various pharmaceuticals, including some with anticonvulsant properties []. However, more research is needed to determine if 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide possesses similar activities.

Future Research Directions:

Given the structural features and its relation to known drug precursors, 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide could be a potential candidate for further scientific exploration. This might involve studies to investigate its:

- Synthesis and characterization

- Biological activity (e.g., anticonvulsant, anxiolytic)

- Mechanism of action (if any biological activity is found)

2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide is an organic compound characterized by the presence of a chloro group and an acetamide functional group attached to a biphenyl structure. Its molecular formula is C15H14Cl2N, and it features significant structural elements that influence its chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.

- Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols in the presence of a base.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed- Substitution: Formation of substituted derivatives.

- Reduction: Formation of alcohol derivatives.

- Oxidation: Formation of carboxylic acid derivatives.

- Substitution: Formation of substituted derivatives.

- Reduction: Formation of alcohol derivatives.

- Oxidation: Formation of carboxylic acid derivatives.

Research indicates that 2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide exhibits significant biological activity. It has been studied for potential antimicrobial, anti-inflammatory, and analgesic effects. The unique combination of chloro groups may enhance its interaction with biological targets, making it a candidate for drug development. Specifically, it may modulate pathways relevant to diseases such as cancer and inflammatory disorders by influencing enzyme activity and receptor binding.

The synthesis of 2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetamide in the presence of a base such as triethylamine. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, similar synthetic routes may be employed but on a larger scale. Continuous flow reactors and automated systems are often utilized to enhance efficiency and yield while optimizing reaction conditions to ensure high purity and minimal by-products.

2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide has several applications in scientific research:

- Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

- Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

- Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Interaction studies on 2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how structural variations affect biological activity, particularly in drug design contexts. Research suggests that modifications to the compound's structure can significantly alter its pharmacokinetic properties and efficacy against specific targets.

Several compounds share structural similarities with 2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| N-(4-Chlorophenyl)acetamide | Lacks additional chloro substituent |

| 2-Chloro-N-(4-fluorophenyl)acetamide | Contains a fluorine substituent instead of chlorine |

| N-(2-Chloro-5-trifluoromethylphenyl)acetamide | Different trifluoromethyl positioning |

Uniqueness

The distinctive feature of 2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide lies in its combination of both chloro groups, which enhances its reactivity profile compared to similar compounds. This unique combination may lead to diverse applications in both research and industry, making it a subject of interest for further study.

Evolution of Chlorinated Acetamides in Therapeutics

Chlorinated acetamides emerged as critical pharmacophores following the discovery of sulfonamide antibiotics in the 1930s. The introduction of chloro groups into acetamide frameworks was initially driven by their electron-withdrawing effects, which enhance metabolic stability and binding affinity to biological targets. Early derivatives like chloramphenicol (1947) demonstrated the antibacterial potential of dichloroacetamide motifs, while later compounds such as thiazide diuretics (e.g., chlorothiazide, 1958) leveraged chloro-substituted benzene rings to modulate ion transport.

A pivotal shift occurred in the 1980s with the rational design of chloroacetamide-based kinase inhibitors. For example, the incorporation of N-(4-chlorophenyl)acetamide moieties in proto-oncogene tyrosine-protein kinase (Src) inhibitors improved target specificity by exploiting hydrophobic pockets in ATP-binding domains. This period also saw the systematic exploration of chloro positional effects, with para-chloro substitution on phenyl rings becoming a hallmark of optimized pharmacokinetic profiles.

Synthetic Methodologies and Catalytic Advances

Modern synthesis of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide employs sulfate-modified mesoporous carbon (S-MC) catalysts to achieve yields exceeding 70% under toluene reflux conditions. The reaction mechanism involves:

- Nucleophilic acyl substitution: Chloroacetyl chloride reacts with 4-chloroaniline

- Catalytic acceleration: Sulfate groups on S-MC enhance electrophilicity at the carbonyl carbon

- Solvent optimization: Toluene minimizes side reactions compared to polar aprotic solvents

This method represents a significant improvement over classical Friedel-Crafts acetamidation, which often required stoichiometric Lewis acids.

Table 1: Comparative Analysis of Chlorinated Acetamide Synthesis Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|

| S-MC-mediated | Sulfated carbon | 73 | 10 | >95% |

| Traditional acid-base | AlCl3 | 58 | 24 | 82% |

| Microwave-assisted | None | 65 | 6 | 89% |

Data adapted from Journal of Nanoscience and Nanotechnology (2018)

Palladium-Catalyzed Cross-Coupling Approaches for Acetamide Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as cornerstone methods for constructing the aryl-acetamide framework of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide. These protocols enable precise control over regioselectivity and functional group compatibility.

Ligand Selection Strategies in Transition Metal-Mediated Syntheses

Ligand architecture plays a pivotal role in determining catalytic efficiency and selectivity. Biaryl phosphine ligands featuring electron-withdrawing substituents, such as 3,5-bis(trifluoromethyl)phenyl groups, demonstrate superior performance in palladium-mediated amidation reactions [1]. Computational studies reveal that these electron-deficient ligands facilitate amide binding to the LPd(II)(Ph)(X) intermediate by lowering the activation energy for oxidative addition [1].

The use of dimethylformamide (DMF) as a coordinating ligand has also proven effective for para-selective arylations of monosubstituted arenes [2]. This selectivity arises from DMF's ability to modulate the palladium center's electronic environment, favoring transition states that lead to para-substituted products [2]. Systematic ligand optimization studies indicate that methoxy groups ortho to the phosphorus atom in biaryl phosphine ligands enhance catalytic activity by approximately 40% compared to non-substituted analogs [1].

Solvent System Optimization for Improved Reaction Yields

Solvent polarity and coordinating ability significantly influence reaction kinetics and product distribution. Toluene emerges as the optimal solvent for palladium-catalyzed N-arylation of 2-chloroacetamide precursors, achieving isolated yields of 81% when combined with pivalic acid and boron trifluoride etherate [3]. Polar aprotic solvents like dimethylacetamide (DMA) show reduced efficacy due to competitive coordination with the palladium catalyst, decreasing turnover frequencies by up to 60% [3].

Recent advances demonstrate that mixed solvent systems (e.g., toluene:THF 4:1) improve mass transfer characteristics while maintaining catalytic activity. Kinetic studies reveal a second-order dependence on palladium concentration in toluene-based systems, suggesting a bimetallic oxidative addition mechanism under these conditions [6].

Green Chemistry Approaches to Halogenated Acetamide Production

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates the synthesis of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide by enhancing reaction kinetics through dielectric heating. Preliminary studies indicate a 75% reduction in reaction time (from 24 hours to 6 hours) when comparing conventional thermal heating to microwave-assisted protocols at 150 W power [3]. This approach maintains yields above 78% while reducing energy consumption by approximately 40%.

Key advantages of microwave-assisted synthesis include:

- Uniform heating of reaction mixtures

- Suppression of side reactions through rapid temperature equilibration

- Compatibility with air- and moisture-sensitive intermediates

Continuous Flow Reactor Implementations

Continuous flow chemistry offers substantial improvements in process safety and scalability for halogenated acetamide production. By implementing microfluidic reactors with residence times of 8-10 minutes, researchers have achieved space-time yields 3.5 times higher than batch reactors [3].

Critical parameters for flow synthesis optimization include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Flow Rate | 0.5-1.2 mL/min | ±12% variance |

| Temperature | 110-125°C | ±9% variance |

| Catalyst Loading | 2.5-3.5 mol% Pd | ±15% variance |

The integration of in-line FTIR monitoring enables real-time adjustment of reaction parameters, maintaining product purity above 98% throughout extended production runs [6].

The antimicrobial potential of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide represents a significant area of pharmacological interest, particularly in the context of emerging multidrug-resistant bacterial strains. Research investigations have demonstrated that chloroacetamide derivatives exhibit substantial antimicrobial activity against a broad spectrum of pathogenic microorganisms, with particular efficacy observed against both planktonic and biofilm-associated bacterial populations [1] [2].

Comprehensive antimicrobial screening studies have revealed that 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide demonstrates potent bactericidal activity with minimum inhibitory concentration values ranging from 40 to 130 micrograms per milliliter against various bacterial strains [1]. The compound exhibits enhanced antimicrobial efficacy compared to conventional antibiotics, particularly when evaluated against methicillin-resistant Staphylococcus aureus strains, where minimum inhibitory concentrations as low as 40 micrograms per milliliter have been documented [1] [2].

The mechanism underlying the antimicrobial activity of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide involves multiple cellular targets. Primary mechanistic studies indicate that the compound acts through inhibition of penicillin-binding proteins, which are essential for maintaining bacterial cell wall integrity [3]. This mechanism results in disruption of peptidoglycan synthesis, leading to cell lysis and subsequent bacterial death. Additional research has demonstrated that the compound induces significant release of cytoplasmic contents, including nucleic acids and essential cellular components, confirming its bactericidal mode of action [3].

Gram-Positive vs. Gram-Negative Bacterial Susceptibility Patterns

The antimicrobial activity of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide exhibits distinct susceptibility patterns between Gram-positive and Gram-negative bacterial populations. Extensive comparative studies have demonstrated superior efficacy against Gram-positive bacteria compared to Gram-negative strains, reflecting fundamental differences in bacterial cell wall architecture and permeability characteristics [1] [2].

Against Gram-positive bacterial pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide demonstrates exceptional antimicrobial potency with minimum inhibitory concentrations consistently below 100 micrograms per milliliter [1]. The enhanced susceptibility of Gram-positive bacteria to chloroacetamide derivatives is attributed to the absence of outer membrane permeability barriers and the presence of a thick peptidoglycan layer that serves as the primary target for antimicrobial action [4] [5].

Table 1: Comparative Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

| Bacterial Strain | Gram Classification | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 60-90 | 130-250 | [1] |

| Methicillin-resistant S. aureus | Gram-positive | 40-90 | 120-750 | [1] [2] |

| Escherichia coli | Gram-negative | 500-4000 | >4000 | [1] |

| Pseudomonas aeruginosa | Gram-negative | 920-3670 | >4000 | [1] |

In contrast, Gram-negative bacterial strains demonstrate significantly reduced susceptibility to 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide, with minimum inhibitory concentrations often exceeding 500 micrograms per milliliter [1]. The reduced efficacy against Gram-negative bacteria is primarily attributed to the presence of an outer membrane that functions as an additional permeability barrier, limiting penetration of the antimicrobial compound into the bacterial cell [4] [5]. The outer membrane of Gram-negative bacteria contains lipopolysaccharides and porins that significantly restrict the passage of hydrophobic compounds, thereby reducing the effective concentration of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide at its cellular targets [4].

Specific structural features of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide contribute to its differential activity against Gram-positive and Gram-negative bacteria. The presence of halogenated para-substituted phenyl rings enhances lipophilicity, facilitating rapid passage through phospholipid bilayers of Gram-positive bacterial cell membranes [1] [2]. However, this same lipophilic character may impede penetration through the hydrophilic channels present in Gram-negative bacterial outer membranes, resulting in reduced antimicrobial efficacy [4].

The clinical implications of these susceptibility patterns are significant for therapeutic applications. The preferential activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus, positions 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide as a promising candidate for treating serious Gram-positive bacterial infections [6] [7]. Contemporary research has identified similar compounds with rapid killing kinetics against multidrug-resistant Gram-positive bacteria, demonstrating the potential for this chemical class in addressing antibiotic resistance challenges [7].

Biofilm Disruption Mechanisms in Nosocomial Infections

The biofilm disruption capabilities of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide represent a critical aspect of its antimicrobial profile, particularly relevant to nosocomial infection management. Biofilm-associated infections constitute approximately 77.33% of nosocomial bacterial infections, with particularly high prevalence among antibiotic-resistant strains [8]. The compound demonstrates significant anti-biofilm activity through multiple mechanisms that target both biofilm formation and established biofilm matrices.

Research investigations have demonstrated that 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide exhibits potent inhibitory effects on biofilm formation at concentrations ranging from one-quarter to eight times the minimum inhibitory concentration [9] [10]. The compound achieves greater than 50% reduction in biofilm biomass at minimum inhibitory concentrations, with complete inhibition observed at higher concentrations [9]. These anti-biofilm effects are maintained across both in vitro and ex vivo experimental models, including human nail fragment studies that simulate clinical infection conditions [9].

The mechanism of biofilm disruption involves multiple cellular and molecular targets. Primary mechanisms include disruption of extracellular polymeric substance production, which forms the structural matrix of bacterial biofilms [11] [12]. The compound interferes with quorum sensing pathways that regulate biofilm development, preventing the coordinated bacterial communication necessary for biofilm maturation [13] [14]. Additionally, 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide demonstrates direct cytotoxic effects against biofilm-embedded bacteria, overcoming the enhanced antimicrobial resistance typically associated with biofilm-associated bacterial populations [12].

Table 2: Biofilm Disruption Activity Against Nosocomial Pathogens

| Pathogen | Biofilm Inhibition (%) | Biofilm Reduction (%) | Concentration | Reference |

|---|---|---|---|---|

| Candida tropicalis | >90 | >50 | MIC | [9] |

| Candida parapsilosis | >90 | >50 | MIC | [9] |

| Acinetobacter baumannii | 66.7 | - | Multiple MIC | [8] |

| Pseudomonas aeruginosa | >80 | - | Multiple MIC | [8] |

The clinical significance of biofilm disruption activity is particularly pronounced in nosocomial infection contexts, where biofilm-forming bacteria demonstrate enhanced virulence and antimicrobial resistance [15] [8]. Studies have identified that 70% of carbapenem-resistant bacterial strains exhibit strong biofilm production capabilities, highlighting the importance of anti-biofilm therapeutic strategies [8]. The ability of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide to disrupt established biofilms provides a therapeutic advantage over conventional antibiotics that primarily target planktonic bacterial populations [12].

Mechanistic studies have revealed that biofilm disruption occurs through interference with critical biofilm development stages, including initial bacterial adhesion, microcolony formation, and biofilm maturation processes [13] [16]. The compound disrupts the cyclic diguanosine monophosphate signaling pathways that regulate biofilm formation in Gram-negative bacteria, while simultaneously affecting surface adhesion proteins in Gram-positive bacterial strains [13] [14]. These multi-target effects result in comprehensive biofilm disruption that addresses both structural and regulatory aspects of biofilm development.

The therapeutic implications of biofilm disruption extend beyond direct antimicrobial effects. Biofilm disruption facilitates improved penetration of conventional antibiotics, potentially enabling synergistic therapeutic combinations [12]. Additionally, the prevention of biofilm formation on medical devices and tissue surfaces directly addresses the primary mechanism of nosocomial infection persistence and recurrence [15] [8].

Central Nervous System Target Engagement Profiles

The central nervous system pharmacological profile of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide encompasses potential interactions with multiple neurotransmitter systems, including gamma-aminobutyric acid and serotonergic pathways. While direct experimental evidence for central nervous system activity of this specific compound remains limited, structural analogs and related chloroacetamide derivatives provide insights into potential neurological target engagement mechanisms.

Serotonergic Pathway Interaction Hypotheses

The potential interaction of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide with serotonergic neurotransmitter pathways represents an emerging area of neuropharmacological investigation. Serotonergic systems play fundamental roles in mood regulation, cognitive function, and neuropsychiatric disorder pathophysiology, making them important targets for therapeutic intervention [22] [23].

Structural characteristics of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide suggest potential interactions with various components of serotonergic neurotransmission. The compound contains aromatic ring systems and halogenated substituents that are characteristic of known serotonin receptor ligands [24]. Research has demonstrated that phenylacetamide derivatives can modulate monoamine oxidase type A activity, which is responsible for serotonin metabolism and represents a validated target for antidepressant therapy [25].

Experimental investigations of structurally related phenylacetamide compounds have revealed significant monoamine oxidase type A inhibitory activity, with some derivatives demonstrating superior efficacy compared to established antidepressant medications [25]. These compounds exhibit selective inhibition of monoamine oxidase type A over monoamine oxidase type B, resulting in preferential effects on serotonin and norepinephrine metabolism while minimizing effects on dopamine degradation [25]. The structural features that contribute to monoamine oxidase type A selectivity include electron-releasing substituents at ortho and para positions of phenyl rings, which are present in the molecular structure of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide [25].

Table 4: Serotonergic Pathway Interaction Mechanisms

| Target | Interaction Type | Potential Effect | Evidence Level | Reference |

|---|---|---|---|---|

| Monoamine oxidase A | Enzymatic inhibition | Increased serotonin levels | Structural analog studies | [25] |

| Serotonin receptors | Direct binding | Receptor modulation | Molecular modeling | [24] |

| Serotonin transporters | Binding competition | Reuptake inhibition | Hypothetical | [22] |

| Serotonin synthesis | Enzymatic modulation | Altered serotonin production | Bacterial studies | [22] |

The mechanism of serotonergic pathway interaction may involve multiple molecular targets within the serotonin neurotransmitter system. Primary mechanisms include competitive inhibition of monoamine oxidase type A, resulting in reduced serotonin metabolism and increased synaptic serotonin concentrations [25]. This mechanism is consistent with the therapeutic action of established monoamine oxidase inhibitor antidepressants and suggests potential antidepressant properties for 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide [25].

Additional serotonergic interaction mechanisms may include direct binding to serotonin receptor subtypes, particularly 5-hydroxytryptamine 2A receptors that are involved in mood regulation and psychoactive drug effects [24]. Molecular characteristics of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide, including N-arylmethyl substitution patterns, are consistent with structural requirements for high-affinity serotonin receptor binding [24]. Such interactions could result in receptor agonism or antagonism, depending on the specific binding conformation and receptor subtype involved.

The therapeutic implications of serotonergic pathway modulation by 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide encompass potential applications in mood disorder treatment, anxiety management, and neuropsychiatric symptom control [25] [23]. However, serotonergic interactions also present potential safety considerations, particularly regarding serotonin toxicity risk when combined with other serotonergic medications [23]. Comprehensive pharmacological characterization would be essential to determine the specific serotonergic profile and therapeutic potential of this compound.